molecular formula C14H11N3 B11965095 1-Cyano-N,N'-diphenylformamidine CAS No. 6343-76-6

1-Cyano-N,N'-diphenylformamidine

Cat. No.: B11965095
CAS No.: 6343-76-6
M. Wt: 221.26 g/mol
InChI Key: CPFBIBCZHAOUDH-UHFFFAOYSA-N
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Description

1-Cyano-N,N’-diphenylformamidine is an organic compound with the molecular formula C14H11N3 It is a derivative of formamidine, characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-N,N’-diphenylformamidine can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .

Industrial Production Methods

Industrial production of 1-Cyano-N,N’-diphenylformamidine typically involves similar synthetic routes but on a larger scale. The use of solid acid catalysts like sulfonated rice husk ash is preferred due to their reusability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-N,N’-diphenylformamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms amine derivatives.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

1-Cyano-N,N’-diphenylformamidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of formamidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 1-Cyano-N,N’-diphenylformamidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-phenylformamidine
  • 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine
  • 2-Cyano-N-phenylacetamide

Uniqueness

1-Cyano-N,N’-diphenylformamidine is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

6343-76-6

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-cyano-N,N'-diphenylmethanimidamide

InChI

InChI=1S/C14H11N3/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,(H,16,17)

InChI Key

CPFBIBCZHAOUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)C#N

Origin of Product

United States

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